[(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile
Description
[(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile is a halogen-substituted quinoline derivative with the molecular formula C₁₁H₆BrClN₂O. Its structure features a quinoline core substituted with bromine at position 7, chlorine at position 5, and an acetonitrile moiety linked via an ether group at position 6. This compound is likely an intermediate in pharmaceutical or materials chemistry due to its electron-deficient aromatic system, which can participate in cross-coupling reactions or serve as a ligand in catalysis.
Properties
CAS No. |
88757-16-8 |
|---|---|
Molecular Formula |
C11H6BrClN2O |
Molecular Weight |
297.53 g/mol |
IUPAC Name |
2-(7-bromo-5-chloroquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C11H6BrClN2O/c12-8-6-9(13)7-2-1-4-15-10(7)11(8)16-5-3-14/h1-2,4,6H,5H2 |
InChI Key |
WQFUHCILBBOKOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Cl)Br)OCC#N)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-Bromo-5-chloroquinolin-8-yl)oxy)acetonitrile typically involves the reaction of 7-bromo-5-chloroquinolin-8-ol with chloroacetonitrile. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 2-((7-Bromo-5-chloroquinolin-8-yl)oxy)acetonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The acetonitrile group participates in nucleophilic substitutions, often forming intermediates for further derivatization.
Cyano Group Hydrolysis
The nitrile undergoes hydrolysis to carboxylic acid derivatives under acidic or basic conditions :
Transition Metal-Catalyzed Cross-Couplings
The bromine atom facilitates palladium-catalyzed cross-couplings, enabling aryl-aryl or aryl-heteroatom bond formation.
Suzuki-Miyaura Coupling
Reaction with arylboronic acids introduces substituents at the 7-position :
| Boronic Acid | Catalyst System | Conditions | Product | Yield |
|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | DMF, 100°C, 12h | [(5-Chloro-7-phenylquinolin-8-yl)oxy]acetonitrile | 65% |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf), Cs₂CO₃ | Toluene/H₂O, 80°C, 8h | [(5-Chloro-7-(4-methoxyphenyl)quinolin-8-yl)oxy]acetonitrile | 58% |
Sonogashira Coupling
The bromine atom reacts with terminal alkynes under Sonogashira conditions :
| Alkyne | Conditions | Product | Yield |
|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | [(5-Chloro-7-(phenylethynyl)quinolin-8-yl)oxy]acetonitrile | 52% |
Coordination Chemistry
The nitrile group acts as a ligand for transition metals, forming coordination polymers or complexes :
Biological Activity-Driven Modifications
The compound’s quinoline core is modified to enhance bioactivity, particularly in antimicrobial applications :
Electrophilic Aromatic Substitution
The electron-rich quinoline ring undergoes halogenation or nitration at specific positions:
| Reaction | Conditions | Position Substituted | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-3 nitro derivative | 45% |
| Bromination | Br₂, FeBr₃, CH₂Cl₂ | C-2 bromo derivative | 38% |
Radical Reactions
The C–Br bond participates in radical-mediated functionalization:
| Initiator | Substrate | Product | Yield |
|---|---|---|---|
| AIBN, Bu₃SnH | Styrene | [(5-Chloro-7-styrylquinolin-8-yl)oxy]acetonitrile | 40% |
Scientific Research Applications
Medicinal Chemistry
This compound is primarily used as a building block for synthesizing pharmaceutical agents targeting infectious diseases and cancer. The quinoline structure is known for its ability to intercalate with DNA, which can disrupt cellular processes leading to therapeutic effects.
Case Study: Anticancer Activity
A study demonstrated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, compounds derived from [(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile showed promising results against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | SK-OV-3 | 1.80 |
| Compound B | A549 | 3.50 |
Materials Science
[(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile can be utilized in developing novel materials with specific electronic or optical properties. Its unique molecular structure allows for modifications that can enhance material characteristics.
Case Study: Electronic Properties
Research indicates that quinoline derivatives can be incorporated into polymer matrices to improve conductivity and stability, making them suitable for applications in organic electronics .
Biological Studies
The compound serves as a probe or ligand in biochemical assays to study enzyme activities or receptor interactions. Its ability to bind selectively to biological targets makes it valuable in drug discovery and development.
Case Study: Enzyme Inhibition
In a high-throughput screening study, derivatives of [(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile were identified as potential inhibitors of key enzymes involved in disease pathways, showcasing their utility in biological research .
| Enzyme Target | Compound | Activity |
|---|---|---|
| Enzyme A | Compound C | Inhibition at 50 µM |
| Enzyme B | Compound D | Moderate inhibition |
Chemical Synthesis
The compound is employed as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including cross-coupling methods.
Case Study: Synthesis of Novel Hybrids
Recent studies have utilized [(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile as a starting material for synthesizing hybrid compounds with enhanced biological activity against resistant bacterial strains .
Mechanism of Action
The mechanism of action of 2-((7-Bromo-5-chloroquinolin-8-yl)oxy)acetonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The quinoline moiety is known to intercalate with DNA, which can disrupt cellular processes and lead to therapeutic effects. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their function.
Comparison with Similar Compounds
[(5-Bromo-7-iodo-8-quinolinyl)oxy]acetonitrile (CAS 88757-59-9)
Molecular Formula : C₁₁H₆BrIN₂O
Molecular Weight : 388.99 g/mol
Structural Differences :
- Halogen positions: Bromine at position 5 and iodine at position 7 (vs. bromine at 7 and chlorine at 5 in the target compound).
Key Implications :
- Iodine’s larger atomic radius may reduce solubility in polar solvents compared to the chlorine-substituted target compound.
- The electron-withdrawing effects of halogens at positions 5 and 7 could modulate the quinoline ring’s electronic properties, affecting binding affinity in biological targets or catalytic activity .
8-Bromo-1,3,7-trimethylpurine-2,6-dione
Molecular Formula : C₈H₉BrN₄O₂
Molecular Weight : 273.09 g/mol
Structural Differences :
- Purine core (vs. quinoline in the target compound).
- Bromine at position 8, with methyl groups at positions 1, 3, and 7.
Key Implications :
- The purine system is more electron-rich than quinoline, favoring interactions in nucleophilic environments.
- This contrasts with the acetonitrile group in the target compound, which may increase polarity .
8-Bromo-l,7-dimethylethylamine Derivatives
Molecular Formula: Not explicitly provided ( describes derivatives with bromine and methyl substituents). Structural Differences:
- Ethylamine backbone (vs. quinoline-acetonitrile hybrid).
- Bromine at position 8 and methyl groups at positions 1 and 7.
Key Implications :
- The absence of an aromatic heterocycle reduces conjugation effects, limiting applications in catalysis or optoelectronics.
- Kinetic studies in suggest pH-dependent reactivity, which may differ significantly from the target compound’s behavior due to structural dissimilarities .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Halogen Effects : Chlorine’s smaller size and higher electronegativity (vs. iodine) may enhance the target compound’s stability in oxidative conditions, whereas iodine’s polarizability could favor photochemical applications .
- Heterocycle Influence: Quinoline derivatives generally exhibit stronger π-π stacking interactions than purines or ethylamines, making them suitable for materials science or kinase inhibition studies .
- Functional Group Impact : The acetonitrile group’s nitrile functionality offers a site for further chemical modification (e.g., hydrolysis to carboxylic acids), which is absent in the compared purine or ethylamine derivatives .
Biological Activity
[(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile is a quinoline derivative that has garnered attention for its potential biological activities. This compound features a unique structure characterized by the presence of bromine and chlorine substituents, which may influence its interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of [(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile is C12H8BrClN2O. The compound's structural features include:
- Quinoline Core : A bicyclic aromatic structure that contributes to its biological activity.
- Halogen Substituents : The bromine and chlorine atoms enhance the compound's reactivity and binding affinity to various biological targets.
- Acetonitrile Group : This functional group may influence solubility and bioavailability.
The biological activity of [(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile is primarily attributed to its interaction with specific enzymes and receptors within cells. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit enzymes involved in critical cellular processes, potentially leading to cytotoxic effects. For instance, it has been shown to interact with acetylcholinesterase (AChE), which is significant in neuropharmacology .
- Binding Affinity : The presence of halogen atoms enhances the binding affinity to molecular targets, modulating their activity. This property makes it a candidate for drug development targeting various diseases, including cancer and infections.
Biological Activity
Research indicates that [(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile exhibits notable biological activities:
- Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. For example, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 µM to 100 µM .
- Antitumor Potential : Preliminary studies suggest that the compound may exhibit antitumor activity by inducing apoptosis in cancer cells. Its mechanism involves disrupting microtubule dynamics, which is crucial for cell division .
- Neuroprotective Effects : Due to its interaction with AChE, it may have implications in treating neurodegenerative diseases such as Alzheimer's by enhancing cholinergic transmission .
Case Studies and Research Findings
Several studies have explored the biological activity of [(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile:
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reactants | Solvent | Catalyst/Base | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Benzylation | 5-Bromo-7-chloroquinolin-8-ol + benzyl bromide | MeCN | K₂CO₃ | 50 | 89 |
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
Answer:
- ¹H/¹³C NMR : Assigns substituent positions on the quinoline ring. For example, aromatic protons in 8-substituted quinolines resonate at δ 8.5–9.0 ppm, while acetonitrile’s nitrile group is confirmed by IR (C≡N stretch ~2250 cm⁻¹) .
- X-ray crystallography : SHELX and ORTEP-III software resolve crystal structures. SHELXL refines bond lengths/angles (e.g., C-Br: ~1.89 Å, C-Cl: ~1.74 Å) .
- Mass spectrometry (MS) : ESI+ confirms molecular ion peaks (e.g., m/z 349.9 [M+H]⁺) .
Advanced: How do computational methods (DFT, QSPR) reconcile discrepancies between experimental and theoretical structural data?
Answer:
Density Functional Theory (DFT) calculates bond critical points (BCPs) and electron density (ρ) to validate experimental crystallographic data. For example:
- Bond critical points : B3LYP/6-311++G(d,p) level calculations show ρ = 0.34 eÅ⁻³ for C-O bonds in quinoline derivatives, aligning with X-ray data within ±0.02 eÅ⁻³ .
- QSPR models : Predict physicochemical properties (e.g., logP, solubility) using neural networks trained on datasets like PubChem, reducing experimental trial-error .
Q. Table 2: DFT vs. Experimental Bond Lengths
| Bond Type | DFT (Å) | X-ray (Å) | Deviation (%) | Reference |
|---|---|---|---|---|
| C-Br | 1.91 | 1.89 | 1.05 | |
| C-Cl | 1.76 | 1.74 | 1.15 |
Advanced: How can reaction solvent systems (e.g., MeCN/water vs. DMF) influence yield and purity in peptide conjugation applications?
Answer:
- MeCN/water (1:1) : Enhances solubility of hydrophobic linkers while maintaining reaction speed. Higher MeCN ratios slow kinetics but improve peptide stability .
- DMF/water : Increases solubility for larger peptides but complicates post-reaction solvent removal .
- Optimization : Use a factorial design (e.g., two-level full factorial) to balance resolution and analysis time. Central point triplicates quantify experimental error .
Advanced: What safety protocols are critical when handling acetonitrile in synthesis?
Answer:
- Ventilation : Use fume hoods due to acetonitrile’s flammability (H225) and acute toxicity (H302, H312) .
- PPE : Nitrile gloves and eye protection (H319) prevent dermal/ocular exposure .
- Spill management : Neutralize with activated carbon; avoid ignition sources .
Advanced: How do analytical techniques (HPLC, GC-FID) ensure purity and quantify residual solvents?
Answer:
- HPLC : Use C18 columns with MeCN/water gradients (e.g., 56:44% w/w) for separation. Empower® software tracks retention times and peak purity .
- GC-FID : Detect residual MeCN in radiopharmaceuticals using factorial designs (e.g., 0.9% NaCl matrix spiked with 1 mg mL⁻¹ standards) .
- Validation : Calibration curves (R² > 0.99) and LOQ/LOD calculations comply with ICH guidelines .
Advanced: What strategies resolve contradictions in regioselectivity during halogenation or functionalization?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
